Ester Group Impact on Lipophilicity
The presence of the methyl ester on the benzene sulfonyl ring in the target compound increases lipophilicity compared to the unsubstituted analog (CAS 31739-64-7). While the target compound has a computed XLogP3-AA of 2.9 [1], the analogous des-ester compound carries a simple phenyl ring, which is expected to result in a lower logP. This difference is critical for membrane permeability and binding to hydrophobic pockets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (CAS 31739-64-7): Value not explicitly provided in public database, structurally predicted to be lower |
| Quantified Difference | Class-level inference; the ester moiety is a known driver of increased logP |
| Conditions | Computed property via PubChem release 2025.09.15 |
Why This Matters
Controlled lipophilicity is a central parameter in early-stage drug discovery; selection of the methyl ester variant ensures a specific, pre-characterized logP profile for SAR studies.
- [1] PubChem. Compound Summary for US20230348450, Example 9 (C19H17N3O5S). Computed Properties. View Source
